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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of 2-Furyl(4-methylphenyl)methanone. Belonging to the class of aryl
alkyl ketones, this molecule incorporates both a furan and a substituted phenyl ring, making it a
compound of interest in synthetic and medicinal chemistry. This document details a robust
laboratory-scale synthesis via Friedel-Crafts acylation, outlines its key physicochemical
properties, and provides an in-depth analysis of its spectroscopic signature, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
guide is intended for researchers and professionals in drug development and organic
synthesis, offering both foundational data and practical, field-proven insights into the handling
and characterization of this compound.

Core Molecular Identity
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2-Furyl(4-methylphenyl)methanone is an aromatic ketone characterized by a furan ring
linked to a p-tolyl group through a carbonyl bridge. Understanding its fundamental identifiers is
the first step in any research endeavor.

o |[UPAC Name: Furan-2-yl(p-tolyl)methanone
e Synonyms: 2-(4-Methylbenzoyl)furan, 2-Furyl p-tolyl ketone
e Chemical Structure:

(Self-generated image, not from a cited source)

Table 1: Key Chemical Identifiers

Identifier Value Source

CAS Number 13365-62-3 BLD Pharm[1]
Molecular Formula C12H1002 BLD Pharm[1]
Molecular Weight 186.21 g/mol BLD Pharm[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application. While
specific experimental data for this compound is not widely published, properties can be reliably
predicted based on structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone.

Table 2: Physicochemical Data
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Property Value Notes

Physical State Solid Predicted based on analogs

Analogous to benzofuran-2-

Melting Point ~65-66 °C
yl(p-tolyl)methanone[2]
- ) ] Expected to be high; requires
Boiling Point Not available o
vacuum distillation
Solubility Insoluble in water Predicted

Soluble in common organic
solvents (e.g., CHz2Clz, CHCIs, Predicted
Ethyl Acetate)

Synthesis via Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of 2-Furyl(4-
methylphenyl)methanone is the Friedel-Crafts acylation of furan with 4-methylbenzoyl
chloride.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis
acid catalyst, such as aluminum chloride (AICI3) or, more suitably for sensitive substrates like
furan, a milder alternative like boron trifluoride etherate (BFs-OEtz), is used to generate a highly
electrophilic acylium ion from the acyl chloride. Furan, being an electron-rich heterocycle, is
highly reactive but also prone to polymerization under harsh acidic conditions[3]. Therefore, the
choice of a mild catalyst and controlled reaction temperatures are critical for achieving a good
yield and preventing degradation. The acylation occurs preferentially at the C2 (alpha) position
of the furan ring, as the intermediate carbocation is better stabilized by the adjacent oxygen
atom.
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Caption: Workflow for the synthesis of 2-Furyl(4-methylphenyl)methanone.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and a final

purification step that ensures the identity and purity of the final product.

Materials:

Furan (freshly distilled)

4-Methylbenzoyl chloride

Boron trifluoride etherate (BFs-OEt2)

Anhydrous Dichloromethane (CHzCl2)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)

© 2026 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1282923/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-2-furyl-4-methylphenyl-methanone
https://www.benchchem.com/product/b1282923/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-furyl-4-methylphenyl-methanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282923?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Anhydrous magnesium sulfate (MgSQa)
 Silica gel for column chromatography

o Hexane and Ethyl Acetate for elution
Procedure:

e Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet, add furan (1.1 equivalents) and anhydrous
dichloromethane. Cool the flask to 0 °C in an ice bath.

o Catalyst Addition: Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred
solution. Maintain the temperature at 0 °C.

e Acyl Chloride Addition: Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous
dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to
the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above
5 °C.

o Causality Insight: Dropwise addition at low temperature is crucial to control the exothermic
reaction and prevent polymerization of the furan starting material.

e Reaction Progression: After the addition is complete, allow the reaction to stir at O °C for one
hour, then slowly warm to room temperature and stir for an additional 2-3 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a
hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material and
the appearance of a new, lower Rf spot indicates product formation.

o Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice
and saturated NaHCOs solution to quench the reaction. Transfer the mixture to a separatory
funnel.

o Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated
NaHCOs solution (2x), water (1x), and brine (1x).
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o Trustworthiness Check: The bicarbonate wash neutralizes the Lewis acid and any HCI
formed, which is essential for the stability of the product.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to obtain the
crude product.

 Purification and Validation: Purify the crude residue by flash column chromatography on
silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the fractions containing
the pure product (as determined by TLC) and remove the solvent to yield 2-Furyl(4-
methylphenyl)methanone as a solid. The identity and purity should be validated by the
spectroscopic methods detailed in Section 4.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The
following data are predicted based on established chemical shift principles and analysis of
structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone|[2].

Table 3: Predicted Spectroscopic Data for 2-Furyl(4-methylphenyl)methanone
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Predicted Chemical

Assignment and

Technique Feature . .
Shift / Value Rationale
Protons on the p-tolyl
1H NMR Aromatic Protons 0 7.90-7.80 (d, 2H) ring ortho to the

carbonyl group.

(500 MHz, CDCls)

Aromatic Protons

5 7.35-7.25 (d, 2H)

Protons on the p-tolyl
ring meta to the

carbonyl group.

Furan Proton

& 7.70-7.65 (m, 1H)

H5 proton on the furan
ring (adjacent to

oxygen).

Furan Proton

5 7.30-7.25 (m, 1H)

H3 proton on the furan
ring (adjacent to the

carbonyl).

Furan Proton

5 6.60-6.55 (m, 1H)

H4 proton on the furan

ring.

Methyl Protons

5 2.45 (s, 3H)

-CHs protons on the p-
tolyl ring.

13C NMR

Carbonyl Carbon

0~184.0

Ketone C=0.

(125 MHz, CDCls)

Furan Carbons

0 ~152.5, ~147.0,
~120.0, ~112.8

C2, C5, C3, and C4 of
the furan ring,

respectively.

p-Tolyl Carbons

0 ~144.0, ~134.5,

C-CHs, C-C=0, and

the two sets of CH

~129.8, ~129.4 carbons of the phenyl
ring.
Methyl Carbon 0~21.7 -CHs carbon.
IR Spectroscopy C=0 Stretch ~1660-1680 cm~t

Strong absorption
characteristic of an

aryl ketone
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conjugated with the

furan ring.

Characteristic furan

(ATR) C-O-C Stretch ~1050-1250 cm~1 _ _
ring stretching.
) Aromatic C-H
Aromatic C-H Stretch ~3100-3000 cm~1 o
vibrations.
Corresponding to the
Mass Spectrometry Molecular lon (M%) m/z = 186.0681 exact mass of
Ci12H100:2.
Fragments
corresponding to
[CH3-CeH4-CO]J™* (p-
) toluoyl cation) and
(ED Major Fragments m/z = 119, 95, 65

[C4HsO-CO]* (furoyl
cation) and
subsequent furan ring

fragments.

Chemical Reactivity and Potential Applications

The unique combination of a reactive furan ring and a ketone functionality makes 2-Furyl(4-
methylphenyl)methanone a versatile synthetic intermediate.

o Reactivity of the Furan Ring: The furan moiety is an electron-rich diene and can participate in
various reactions. It is susceptible to electrophilic substitution, though less reactive than
furan itself due to the electron-withdrawing nature of the aroyl group. It can also undergo
Diels-Alder cycloadditions and is sensitive to strong acids and oxidizing agents, which can
lead to ring-opening[4].

o Reactivity of the Ketone: The carbonyl group can undergo standard ketone reactions, such
as reduction to a secondary alcohol using agents like sodium borohydride (NaBHa4), or
conversion to an oxime.

» Potential Applications: The 2-aroylbenzofuran scaffold, a close structural relative, has been
extensively studied for its biological activities. Derivatives have shown promise as potent and
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selective inhibitors of human monoamine oxidase B (hMAO-B), which is a target in the
treatment of neurodegenerative diseases|[3]. Furthermore, various furan- and benzofuran-
based ketones have been investigated as anti-inflammatory[5] and antimicrobial agents.
Given these precedents, 2-Furyl(4-methylphenyl)methanone serves as a valuable scaffold
for the development of new therapeutic agents. Its derivatives have been synthesized and
evaluated for activities such as protein tyrosine kinase inhibition[3].

Conclusion

2-Furyl(4-methylphenyl)methanone is a well-defined chemical entity with accessible

synthetic routes and a rich potential for further chemical exploration. This guide provides the

foundational chemical and physical data necessary for its synthesis and characterization. The

established protocols and spectroscopic benchmarks herein serve as a validated starting point

for researchers aiming to utilize this compound as a building block in medicinal chemistry and

materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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